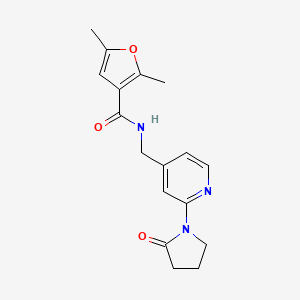

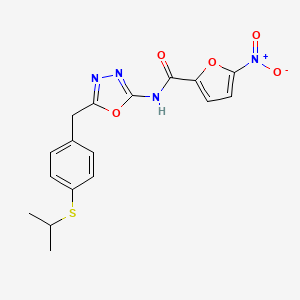

2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Antiprotozoal Agents

The compound 2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide has been utilized in the synthesis of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds demonstrated strong DNA affinities and in vitro efficacy against T. b. rhodesiense and P. falciparum, showing potential as treatments for diseases like trypanosomiasis and malaria (Ismail et al., 2004).

Amplifiers of Phleomycin

The compound has been involved in the synthesis of pyridinylpyrimidines with strongly basic side chains, acting as amplifiers of phleomycin. This research explored the activities of these compounds against Escherichia coli, indicating their potential in enhancing the effectiveness of phleomycin, an antibiotic (Brown & Cowden, 1982).

Furan Ring Transformations

The compound has been instrumental in the study of acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, where furan ring opening was investigated. This research contributed to the synthesis of derivatives of new fused heterocyclic systems, highlighting its role in developing novel chemical structures (Stroganova et al., 2016).

Synthesis of New Polyamides

This compound has also been used in the synthesis of new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines. These polyamides containing pyridyl moiety in their main chain have shown potential in various applications due to their solubility and thermal properties (Faghihi & Mozaffari, 2008).

DNA Recognition

In the field of molecular biology, the compound has been part of studies focusing on DNA recognition. Research involving pyrrole−imidazole polyamides, which target specific DNA sequences, has utilized this compound to enhance the understanding of DNA-protein interactions, with implications in gene regulation and cancer treatment (Swalley et al., 1996).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It has been found that 2,5-dimethylpyrrole, a partial structure of this compound, can enhance cell-specific productivity . This suggests that the compound may interact with its targets to modulate cellular processes, potentially leading to increased productivity in certain cell types.

Biochemical Pathways

The compound’s potential to enhance cell-specific productivity suggests that it may influence metabolic pathways related to energy production and utilization.

Pharmacokinetics

The presence of the pyrrolidine ring in its structure could potentially influence its pharmacokinetic properties, as this feature is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage .

Result of Action

The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It does this by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Action Environment

It’s worth noting that the compound’s effects on cell-specific productivity were observed in the context of a cell culture environment , suggesting that its action may be influenced by factors such as nutrient availability and environmental conditions within the culture.

特性

IUPAC Name |

2,5-dimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-11-8-14(12(2)23-11)17(22)19-10-13-5-6-18-15(9-13)20-7-3-4-16(20)21/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTBWVKFMINNBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2937868.png)

![Methyl 4-{2-[2-(anilinocarbothioyl)hydrazino]-2-oxoethoxy}benzenecarboxylate](/img/structure/B2937871.png)

![(2Z)-3-phenyl-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)acrylamide](/img/structure/B2937881.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2937882.png)

![N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2937885.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2937889.png)

![1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B2937890.png)